

# Isodecyl Acrylate: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Isodecyl acrylate**

Cat. No.: **B074939**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Isodecyl acrylate** is a versatile acrylic monomer that plays a crucial role in the synthesis of a wide range of polymers. Its unique properties, including hydrophobicity and flexibility, make it a valuable component in the formulation of coatings, adhesives, sealants, and inks. This technical guide provides an in-depth overview of **isodecyl acrylate**, including its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

## Chemical Identity and Properties

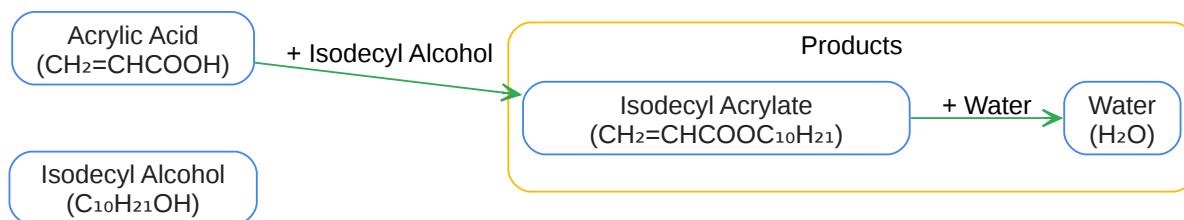

**Isodecyl acrylate** is the ester of acrylic acid and isodecyl alcohol. It is a colorless liquid with a characteristic weak odor.<sup>[1]</sup> As a branched-chain acrylate, it is less volatile and has a lower glass transition temperature compared to its linear counterparts, which imparts flexibility and weatherability to the resulting polymers.

Table 1: Physicochemical Properties of **Isodecyl Acrylate**

| Property          | Value                                          | Reference                                                                                           |
|-------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 1330-61-6                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Molecular Formula | C <sub>13</sub> H <sub>24</sub> O <sub>2</sub> | <a href="#">[1]</a>                                                                                 |
| Molecular Weight  | 212.33 g/mol                                   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance        | Colorless liquid                               | <a href="#">[1]</a>                                                                                 |
| Odor              | Weak, characteristic                           | <a href="#">[1]</a>                                                                                 |
| Density           | 0.875 g/mL at 25 °C                            | <a href="#">[5]</a>                                                                                 |
| Boiling Point     | 121 °C at 10 mm Hg                             | <a href="#">[5]</a>                                                                                 |
| Flash Point       | 108 °C (closed cup)                            | <a href="#">[2]</a>                                                                                 |
| Refractive Index  | 1.442 at 20 °C                                 | <a href="#">[5]</a>                                                                                 |
| Water Solubility  | Low                                            | <a href="#">[1]</a>                                                                                 |

## Synthesis of Isodecyl Acrylate

The industrial synthesis of **isodecyl acrylate** is typically achieved through the direct esterification of acrylic acid with isodecyl alcohol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, which is a byproduct of the reaction. To prevent the premature polymerization of the acrylate monomer, a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is added to the reaction mixture.



[Click to download full resolution via product page](#)

**Figure 1:** Synthesis of **Isodecyl Acrylate** via Esterification.

## Applications in Research and Development

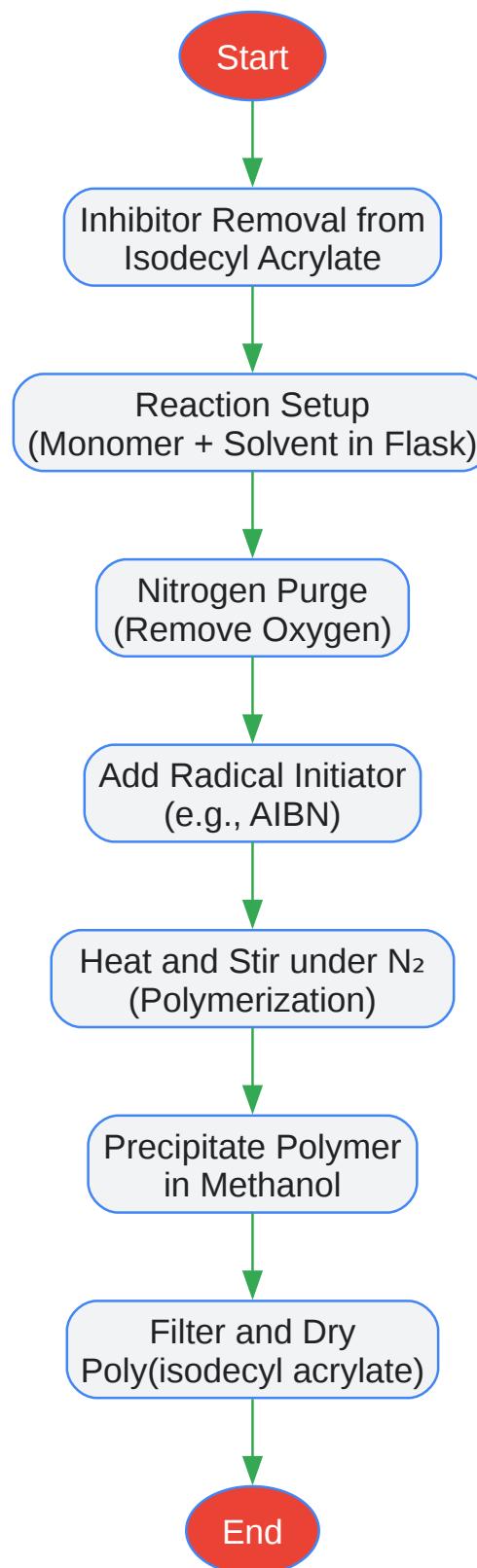
**Isodecyl acrylate** is a valuable monomer in the development of specialty polymers. Its hydrophobic nature and low glass transition temperature make it an ideal candidate for applications requiring flexibility, impact resistance, and weatherability.

- **Coatings and Inks:** In the formulation of radiation-curable coatings and inks, **isodecyl acrylate** acts as a reactive diluent, reducing viscosity and enhancing the cross-linking density of the final product.
- **Adhesives and Sealants:** The incorporation of **isodecyl acrylate** into pressure-sensitive adhesives and sealants improves their tack, peel strength, and water resistance.
- **Polymer Synthesis:** **Isodecyl acrylate** can be copolymerized with other monomers, such as methyl methacrylate or styrene, to tailor the properties of the resulting polymer for specific applications, including the development of biomaterials. For instance, copolymers of methacrylic acid and **isodecyl acrylate** have been investigated for their potential to promote vascularization, which is a critical aspect of tissue engineering and drug delivery.

## Experimental Protocols

### Free-Radical Polymerization of Isodecyl Acrylate

This protocol describes a general procedure for the synthesis of poly(**isodecyl acrylate**) via free-radical polymerization in solution.


Materials:

- **Isodecyl acrylate** (inhibitor removed)
- Toluene (or other suitable solvent)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Nitrogen gas
- Methanol (for precipitation)

- Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

**Procedure:**

- Inhibitor Removal: The polymerization inhibitor (e.g., MEHQ) is removed from the **isodecyl acrylate** monomer by passing it through a column of activated basic alumina.
- Reaction Setup: The reaction flask is charged with the purified **isodecyl acrylate** and toluene. The solution is then purged with nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.
- Initiation: The radical initiator (AIBN or BPO) is added to the reaction mixture.
- Polymerization: The reaction mixture is heated to a specific temperature (typically 60-80 °C for AIBN) and stirred under a nitrogen atmosphere for a predetermined time (e.g., 2-24 hours).
- Precipitation and Purification: After the polymerization is complete, the polymer is precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring. The precipitated polymer is then collected by filtration and dried under vacuum.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental Workflow for Free-Radical Polymerization.

# Analysis of Residual Monomer by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of residual **isodecyl acrylate** monomer in a polymer sample using HPLC.

## Materials and Equipment:

- Polymer sample
- Tetrahydrofuran (THF), HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- **Isodecyl acrylate** standard
- HPLC system with a UV detector and a C18 reverse-phase column

## Procedure:

- Sample Preparation: A known amount of the polymer sample is dissolved in THF to a specific concentration (e.g., 5 mg/mL).
- Standard Preparation: A series of standard solutions of **isodecyl acrylate** in THF are prepared at different concentrations to create a calibration curve.
- HPLC Analysis: The polymer sample solution and the standard solutions are injected into the HPLC system. A gradient elution method is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile) to separate the monomer from the polymer, followed by a lower polarity mobile phase (e.g., THF) to elute the polymer from the column.
- Quantification: The concentration of the residual **isodecyl acrylate** in the polymer sample is determined by comparing the peak area of the monomer in the sample chromatogram to the calibration curve generated from the standard solutions.

## Safety and Handling

**Isodecyl acrylate** is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.<sup>[3]</sup> It is essential to work in a well-ventilated area and to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[2][3]</sup> In case of contact with skin or eyes, the affected area should be flushed with plenty of water.<sup>[3]</sup> **Isodecyl acrylate** is typically supplied with a polymerization inhibitor to ensure stability during storage. It should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

## Conclusion

**Isodecyl acrylate** is a key monomer in the field of polymer chemistry, offering a unique combination of properties that are beneficial for a wide range of applications. Its use as a reactive diluent and a comonomer allows for the precise tuning of polymer characteristics, making it a valuable tool for researchers and scientists in the development of advanced materials. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a laboratory setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [arkema.com](http://arkema.com) [arkema.com]
- 2. [download.bASF.com](http://download.bASF.com) [download.bASF.com]
- 3. [scipoly.com](http://scipoly.com) [scipoly.com]
- 4. [matec-conferences.org](http://matec-conferences.org) [matec-conferences.org]
- 5. US20030069440A1 - Preparation of acrylic polyols - Google Patents [[patents.google.com](http://patents.google.com)]
- 6. [polysciences.com](http://polysciences.com) [polysciences.com]
- To cite this document: BenchChem. [**Isodecyl Acrylate: A Comprehensive Technical Guide**]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b074939#isodecyl-acrylate-cas-number-and-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)